molecular formula C7H11N3O2 B2377550 5-isopropyl-1-methyl-4-nitro-1H-pyrazole CAS No. 1540987-72-1

5-isopropyl-1-methyl-4-nitro-1H-pyrazole

Cat. No.: B2377550
CAS No.: 1540987-72-1
M. Wt: 169.184
InChI Key: ZOUDZNKJBGMHIF-UHFFFAOYSA-N
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Description

5-isopropyl-1-methyl-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.184. The purity is usually 95%.
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Scientific Research Applications

  • Hydrogen Bonding Structures Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure in the nitroaniline portion, forming chains of edge-fused rings through hydrogen bonding. This property is significant for understanding molecular interactions in crystalline structures (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

  • Coordination Compounds and Biological Interactions Ni(II) complexes with Schiff base ligands involving 1-methyl-1H-pyrazole derivatives demonstrate interactions with DNA and proteins. These interactions have implications for understanding the antitumor capacities of such complexes (Yu, Zhang, Yu, Huang, Bian, & Liang, 2017).

  • Reactivity with Ammonia and Amines The derivative N-methyl-3,4,5-trinitropyrazole reacts with thiols, phenols, oximes, ammonia, amines, and NH-azoles, showcasing diverse chemical reactivity, which is crucial for synthetic chemistry applications (Dalinger, Vatsadze, Shkineva, Popova, Shevelev, & Nelyubina, 2013).

  • Antimicrobial Effects of Metal Complexes Silver(I) and Bismuth(III) complexes with secnidazole-derived Schiff base ligands exhibit antimicrobial effects, which are enhanced due to the bio-reduction of the nitro group. This has implications for antimicrobial drug development (Oliveira, Ferreira, Farias, Magalhães, Teixeira, & Beraldo, 2019).

  • Crystal Structures and Molecular Electronics Methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate exhibits a polarized molecular-electronic structure, important for understanding the crystalline and electronic properties of such molecules (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

  • Computational Chemistry in Drug Discovery Studies of various nitro-1H-pyrazole derivatives in computational chemistry provide insights into their potential as antibacterial, anti-inflammatory, and antinociceptive agents (Bassyouni, All, Haggag, Mahmoud, Sarhan, & Abdel-Rehim, 2012).

  • Intracellular Uptake and Spectroscopy Pyrazole-based polydentate ligands and their coordination compounds exhibit unique spectral characteristics and intracellular uptake, relevant to medicinal and biological chemistry (Zhang, Yin, Dou, Zhou, & She, 2008).

  • Intramolecular H-Bonding Impact Intramolecular hydrogen bonding in pyrazole derivatives affects their reactivity, highlighting the importance of molecular interactions in organic synthesis and pharmaceutical development (Szlachcic, Uchacz, Gryl, Danel, Wojtasik, Kolek, Jarosz, & Stadnicka, 2020).

Properties

IUPAC Name

1-methyl-4-nitro-5-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5(2)7-6(10(11)12)4-8-9(7)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUDZNKJBGMHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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